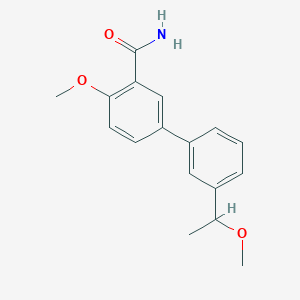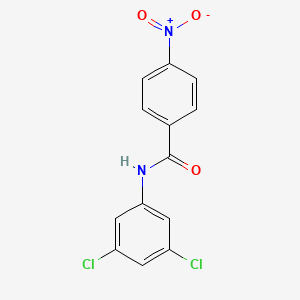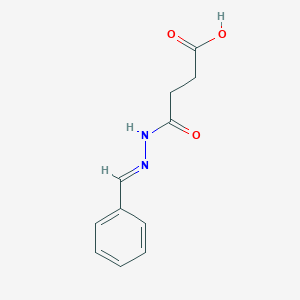
4-methoxy-3'-(1-methoxyethyl)biphenyl-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often utilizing catalysts or specific conditions to achieve desired structures. For instance, compounds with similar structural features have been synthesized through one-pot reductive cyclization processes and by condensation reactions under specific conditions, suggesting potential pathways for the synthesis of the target compound (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray diffraction (XRD) and density functional theory (DFT) calculations are common methods used to analyze the molecular structure of similar compounds. These techniques have provided detailed insights into the geometrical parameters, crystalline systems, and electronic properties, such as HOMO and LUMO energies, of compounds with related structures (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar molecules include coupling reactions, where specific conditions lead to selective C-C and C-N bond formations. Such processes are indicative of the reactivity patterns and potential functional applications of these compounds (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, can be significantly influenced by the molecular structure. Studies on related compounds have shown how intramolecular and intermolecular interactions, including hydrogen bonding, affect these properties (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through synthetic routes and reactions. For example, nucleophilic substitutions and the formation of coordination compounds with metals highlight the versatile chemical behavior and potential application areas of these molecules (Gulea et al., 2019).
Propriétés
IUPAC Name |
2-methoxy-5-[3-(1-methoxyethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(20-2)12-5-4-6-13(9-12)14-7-8-16(21-3)15(10-14)17(18)19/h4-11H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQXMOMRVQMINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)
![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)

![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)
![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)
